molecular formula C21H19FN4O B2391114 1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946332-06-5

1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer: B2391114
CAS-Nummer: 946332-06-5
Molekulargewicht: 362.408
InChI-Schlüssel: NXESVGMVGVMTPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused pyrazole-pyridazine core. The structure features a 2,4-dimethylphenyl group at position 1, a 2-fluorobenzyl substituent at position 6, and a methyl group at position 2. These substitutions influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for binding affinity and metabolic stability in pharmacological contexts. The 2-fluorobenzyl moiety, in particular, enhances electronic effects and may improve interactions with hydrophobic binding pockets in biological targets .

Eigenschaften

IUPAC Name

1-(2,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13-8-9-19(14(2)10-13)26-20-17(11-23-26)15(3)24-25(21(20)27)12-16-6-4-5-7-18(16)22/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXESVGMVGVMTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=CC=C4F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, designated by its CAS number 946332-06-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H19FN4O
  • Molecular Weight : 362.4 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyridazin core, which is known for various biological activities.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Notably, it has been studied for its potential as an inhibitor of Polo-like kinase 1 (Plk1), a key regulator in cell division and a target in cancer therapy.

Polo-like Kinase 1 Inhibition

Plk1 is crucial for mitosis and is often overexpressed in cancer cells. Research indicates that inhibitors targeting Plk1 can disrupt cancer cell proliferation. The pyrazolo[3,4-d]pyridazin scaffold has shown promise in inhibiting Plk1 activity through the following mechanisms:

  • Binding Affinity : Compounds with similar scaffolds have demonstrated low nanomolar binding affinities to the polo-box domain (PBD) of Plk1 .
  • Cell Viability : In vitro studies have shown that these inhibitors can reduce the viability of various cancer cell lines by inducing apoptosis .

Biological Activity Data

Biological Activity IC50 Value (µM) Target
Plk1 Inhibition< 0.1Polo-like Kinase 1
Anti-proliferative0.5 - 5Various Cancer Cell Lines
CytotoxicityVariesDependent on Cell Line

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrazolo[3,4-d]pyridazin derivatives on human cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on optimizing the pyrazolo[3,4-d]pyridazin structure to enhance its pharmacological properties. Modifications at the phenyl ring and fluorobenzyl moiety were evaluated for their effects on potency and selectivity towards Plk1. The results indicated that specific substitutions could improve binding affinity and reduce off-target effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives. Key differences lie in substituent positions, electronic effects, and bioactivity profiles.

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyridazinone Derivatives

Compound Name Substituents (Position 1) Substituents (Position 6) Key Modifications Molecular Weight (g/mol)
1-(2,4-Dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (Target) 2,4-Dimethylphenyl 2-Fluorobenzyl Ortho-fluorine, dimethylphenyl ~407.4 (calculated)
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 4-Fluorophenyl 4-Fluorobenzyl Para-fluorine on both substituents ~413.3
6-(3,5-Dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 4-Fluorophenyl 3,5-Dimethoxybenzyl Methoxy groups enhance polarity ~465.4
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl tert-Butyl Hydroxyl group increases solubility ~388.4

Electronic and Steric Effects

  • Fluorine Positioning: The ortho-fluorine in the target compound (vs.
  • Dimethylphenyl vs. Fluorophenyl : The 2,4-dimethylphenyl group (target) increases hydrophobicity compared to the 4-fluorophenyl in , which may improve membrane permeability.
  • Methoxy vs. Methyl: The 3,5-dimethoxybenzyl substituent in introduces hydrogen-bonding capacity, contrasting with the nonpolar methyl group in the target.

Q & A

What is the molecular structure of 1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how do its functional groups influence reactivity?

The compound features a pyrazolo[3,4-d]pyridazine core substituted with a 2,4-dimethylphenyl group at position 1, a 2-fluorobenzyl group at position 6, and a methyl group at position 4. Key functional groups include:

  • Fluorobenzyl moiety : Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom, potentially affecting binding to kinase active sites .
  • Dimethylphenyl group : Provides steric bulk, which may modulate interactions with hydrophobic pockets in biological targets .
  • Pyridazine ring : Participates in π-π stacking and hydrogen bonding, critical for interactions with enzymatic residues .

Structural visualization tools (e.g., molecular modeling software) are recommended to analyze steric and electronic effects .

What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step protocols:

Core formation : Cyclocondensation of pyrazole precursors with pyridazine derivatives under reflux conditions (e.g., in ethanol or DMF) .

Substitution reactions :

  • Introduction of the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts) .
  • Methylation at position 4 using methyl iodide or dimethyl sulfate under basic conditions .

Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like dichloromethane/hexane mixtures .

Key challenges include optimizing reaction temperatures (60–120°C) and solvent polarity to minimize side products .

How do structural modifications (e.g., substituent position) impact biological activity?

  • Fluorine position : Shifting the fluorine atom on the benzyl group (e.g., from 2-fluoro to 3- or 4-fluoro) alters kinase inhibitory potency due to changes in electronic effects and steric hindrance. For example, 2-fluorobenzyl derivatives show higher selectivity for Plk1 compared to 4-fluoro analogs .
  • Methyl group placement : Methylation at position 4 enhances metabolic stability but may reduce solubility, requiring formulation adjustments .

Structure-activity relationship (SAR) studies should combine biological assays (IC50 determination) with computational docking to validate hypotheses .

What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns and purity. Aromatic protons in the 6.5–8.5 ppm range validate benzyl and phenyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 362.4 g/mol) and detects isotopic patterns from chlorine/fluorine .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for co-crystallization studies with kinases .

How can researchers optimize reaction conditions to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for benzyl group introduction .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) during cyclization reduces side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

How should contradictory biological data (e.g., varying IC50 values) be addressed?

  • Assay replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm reproducibility .
  • Orthogonal assays : Pair kinase inhibition assays with cellular viability tests (e.g., MTT assays) to distinguish cytotoxic effects from target-specific activity .
  • Buffer conditions : Test varying pH (6.5–7.5) and ionic strengths to identify assay-specific artifacts .

For example, discrepancies in IC50 values may arise from ATP concentration differences in kinase assays; use standardized ATP levels (e.g., 1 mM) .

What computational strategies predict the compound’s binding affinity for kinases?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets. Focus on key residues (e.g., hinge region Glu121 in Plk1) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time and conformational flexibility .
  • Free-energy perturbation (FEP) : Quantify energy changes from substituent modifications (e.g., fluorine vs. chlorine) to prioritize analogs .

Validate predictions with surface plasmon resonance (SPR) to measure kinetic binding parameters (ka/kd) .

How is selectivity against off-target kinases evaluated?

  • Kinase panel screening : Test the compound against a panel of 50–100 kinases (e.g., DiscoverX KinomeScan) at 1 µM concentration. Prioritize kinases with <10% residual activity .
  • Structural analysis : Compare binding modes with homologous kinases (e.g., Plk1 vs. Plk2) using co-crystallography to identify selectivity-determining residues .
  • Cellular target engagement : Use NanoBRET or CETSA to confirm target modulation in live cells .

What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups at the pyridazine nitrogen to enhance aqueous solubility .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral absorption .
  • LogP adjustment : Reduce logP from ~3.5 to <2.5 via hydroxylation or PEGylation while maintaining potency .

Pharmacokinetic studies in rodents (e.g., IV/PO dosing) should monitor Cmax and AUC to guide formulation refinements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.